Cas no 57-43-2 (amobarbital)

Amobarbital is a barbiturate derivative with sedative-hypnotic properties, primarily used for its central nervous system depressant effects. It acts as a GABAA receptor agonist, enhancing inhibitory neurotransmission to induce sedation, hypnosis, or anesthesia. Its key advantages include rapid onset of action and predictable duration of effect, making it suitable for short-term management of insomnia or preoperative sedation. Amobarbital is also employed in diagnostic procedures, such as the Wada test, due to its ability to transiently suppress cerebral activity. The compound exhibits a well-characterized pharmacokinetic profile, with hepatic metabolism and renal excretion. Careful dosing is required due to its narrow therapeutic index and potential for dependence.
amobarbital structure
amobarbital structure
Product Name:amobarbital
CAS No:57-43-2
MF:C11H18N2O3
MW:226.272222995758
CID:33661
PubChem ID:2164
Update Time:2025-10-31

amobarbital Chemical and Physical Properties

Names and Identifiers

    • amobarbital
    • 5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
    • 5-Ethyl-5-(3-methylbutyl)barbituric acid
    • isomytal
    • mylodorm
    • amylbarbitone
    • amylobarbital
    • amylobarbitone
    • pentymal
    • pentymalum
    • robarb
    • schiwanox
    • sednotic
    • somnal
    • statadorm
    • sumital
    • talamo
    • Tuinal
    • 5-ethyl-5-isopentylbarbituric acid
    • 5-ethyl-5-isoamylmalonyl urea
    • 5-isoamyl-5-ethylbarbituric acid
    • AMAL
    • amasust
    • Amesec
    • amital
    • amobarbitone
    • amospan
    • Amtal
    • amybal
    • Amytal
    • barbamil
    • barbamyl
    • barbamyl acid
    • binoctal
    • blue heavens
    • Daprisal
    • dorlotyn
    • ethylisopentylbarbituric acid
    • euroctal
    • isoamyethylbarbituric acid
    • isomyl
    • ***
    • 5-ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione
    • Amobarbital solution
    • 5-ethyl-5-isopentyl-barbituric acid
    • Eunoctal
    • NSC32406
    • Amobarbital 0.1 mg/ml in Methanol
    • Amobarbital (JP15/INN)
    • 5-Ethyl-5-(3-methylbutyl)-2,6(1H,3H,5H)-pyrimidinetrione
    • Dexamyl (Salt/Mix)
    • Oprea1_587446
    • NINDS_000994
    • Amobarbitalum
    • component of 15-90 (Salt/Mix)
    • LS-7196
    • SCHEMBL43780
    • Amobarbital [Controlled Substance]
    • Stadadorm
    • DTXSID9020081
    • CHEBI:2673
    • Tox21_112866
    • Barbituric acid, 5-ethyl-5-isopentyl-
    • D00555
    • KBio1_000994
    • BIDD:PXR0091
    • Amobarbital [INN:JAN]
    • component of Dexamyl
    • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-
    • NSC 10815
    • Amobarbital suppository dosage form
    • Isoamylethylbarbituric acid
    • EINECS 200-330-7
    • 5-Ethyl-5-isoamylbarbituric acid
    • AMOBARBITAL [JAN]
    • isopentobarbital
    • AMOBARBITAL [HSDB]
    • NCGC00247711-01
    • NSC120800
    • Amobarbital cii
    • Amobarbital [USP:INN:BAN:JAN]
    • 2,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-
    • D0R6BR
    • WLN: T6VMVMV FHJ F2 F2Y1&1
    • CCRIS 5454
    • VIROVYVQCGLCII-UHFFFAOYSA-
    • CHEMBL267894
    • Isomytal (TN)
    • AMOBARBITAL CII [USP-RS]
    • IDI1_000994
    • 5-Ethyl-5-isopentylbarbitursaeure
    • Dormytal
    • NSC10815
    • AMOBARBITAL [WHO-DD]
    • CBDivE_006514
    • C07536
    • GWH6IJ239E
    • 5-Ethyl-5-isopentyl-2,4,6(1H,3H,5H)-pyrimidinetrione #
    • Amobarbital 1.0 mg/ml in Methanol [Controlled Substance]
    • NSC-10815
    • DTXCID0081
    • 57-43-2
    • Amobarbital (JP17/INN)
    • HSDB 3286
    • AMOBARBITAL [EP IMPURITY]
    • amobarbital-
    • component of Q-Caps
    • UNII-GWH6IJ239E
    • CAS-57-43-2
    • component of Dexamyl (Salt/Mix)
    • DivK1c_000994
    • SCHEMBL15364946
    • component of Amo-Dextrosule
    • NSC-120800
    • component of 15-90
    • Amobarbitale
    • component of Q-Caps (Salt/Mix)
    • Barbituric acid, 5-ethyl-5-isoamyl-
    • component of Amo-Dextrosule (Salt/Mix)
    • VIROVYVQCGLCII-UHFFFAOYSA-N
    • Amobarbitale [DCIT]
    • AMOBARBITAL [MI]
    • AMOBARBITAL [INN]
    • 5-ethyl-5-(3-methylbutyl)pyrimidine-2,4,6(1H,3H,5H)-trione
    • AMOBARBITAL [VANDF]
    • AMOBARBITAL [MART.]
    • Q415850
    • NSC-32406
    • InChI=1/C11H18N2O3/c1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)
    • Amobarbitalum [INN-Latin]
    • DB01351
    • AMOBARBITAL (MART.)
    • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-,
    • Amobarbital 1.0 mg/ml in Methanol
    • NS00008808
    • N05CA02
    • Amobarbital (USP:INN:BAN:JAN)
    • 5-Ethyl-5-(3-methylbutyl)-2,4,6-(1H,3H,5H)-pyrimidinetrione
    • Barbituric acid, 5-ethyl-5-isopentyl
    • AMOBARBITAL CII (USP-RS)
    • Amobarbitalum (INN-Latin)
    • AMOBARBITAL (EP IMPURITY)
    • Inchi: 1S/C11H18N2O3/c1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)
    • InChI Key: VIROVYVQCGLCII-UHFFFAOYSA-N
    • SMILES: O=C1C(C(NC(N1)=O)=O)(CC)CCC(C)C

Computed Properties

  • Exact Mass: 226.13200
  • Monoisotopic Mass: 226.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: nothing
  • Topological Polar Surface Area: 75.3Ų

Experimental Properties

  • Color/Form: White crystalline powder, odorless, slightly bitter
  • Density: 1.1376 (rough estimate)
  • Melting Point: 156-158 ºC
  • Boiling Point: 367.89°C (rough estimate)
  • Flash Point: 9℃
  • Refractive Index: 1.4620 (estimate)
  • Water Partition Coefficient: <0.1 g/100 mL at 18.5 ºC
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents. Hygroscopic.
  • PSA: 75.27000
  • LogP: 1.84260
  • Solubility: It is soluble in benzene, ethanol \ chloroform \ ether \ alkali solution and aliphatic hydrocarbon, slightly soluble in water, insoluble in petroleum ether
  • pka: 8.0(at 25℃)

amobarbital Security Information

  • Hazardous Material transportation number:3249
  • Hazard Category Code: 11-23/24/25-39/23/24/25
  • Safety Instruction: 16-36/37-45
  • Hazardous Material Identification: F T
  • Packing Group:III
  • Hazard Level:6.1(b)
  • Safety Term:6.1(b)
  • Packing Group:III
  • HazardClass:6.1(b)
  • PackingGroup:III
  • Toxicity:LD50 in mice (mg/kg): 212 s.c. (Irrgang)

amobarbital Customs Data

  • HS CODE:2933530014
  • Customs Data:

    China Customs Code:

    2933530014

amobarbital Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1030001-25mg
amobarbital
57-43-2
25mg
¥3984.26 2023-09-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1030001-25MG
57-43-2
25MG
¥4852.01 2023-01-06

amobarbital Related Literature

Additional information on amobarbital

Comprehensive Overview of Amobarbital (CAS No. 57-43-2): Properties, Applications, and Modern Relevance

Amobarbital, identified by its CAS number 57-43-2, is a well-known barbiturate derivative with historical significance in medicine and pharmacology. This compound belongs to the class of central nervous system (CNS) depressants, which were once widely prescribed for their sedative and hypnotic effects. Despite its decline in clinical use due to the advent of safer alternatives, amobarbital remains a subject of interest for researchers studying its mechanisms, pharmacokinetics, and potential niche applications.

The chemical structure of amobarbital features a barbituric acid core, modified with an amyl group at the 5-position, which influences its lipid solubility and duration of action. Its CAS registry number (57-43-2) is a critical identifier for chemists and regulatory bodies, ensuring accurate classification in databases and literature. In the early 20th century, amobarbital was marketed under brand names like Amytal and was primarily used to treat insomnia, anxiety, and epilepsy. Today, its role has shifted, but it continues to be referenced in discussions about sleep disorders, anxiolytics, and the evolution of psychopharmacology.

One of the most searched topics related to amobarbital is its comparison with modern sleep aids and anti-anxiety medications. Users often inquire about why barbiturates like amobarbital fell out of favor, leading to explanations about their narrow therapeutic index and high risk of dependence. Contemporary research focuses on repurposing older drugs, and amobarbital occasionally appears in studies exploring its effects on GABA receptors or its potential in neuropharmacology.

From a biochemical perspective, amobarbital acts as a positive allosteric modulator of the GABA-A receptor, enhancing inhibitory neurotransmission. This mechanism underpins its sedative effects but also explains its adverse effects, such as respiratory depression in overdose scenarios. Searches for "amobarbital mechanism of action" or "GABA and barbiturates" reflect enduring curiosity about how such compounds interact with neural pathways.

In the context of drug development history, amobarbital serves as a case study for the transition from barbiturates to benzodiazepines and newer Z-drugs like zolpidem. This shift is frequently discussed in forums comparing old vs. new sleep medications, with users questioning whether older drugs like amobarbital had unique advantages. While its clinical use is now rare, the compound is still employed in specialized diagnostic procedures, such as the Wada test for assessing cerebral hemisphere dominance before neurosurgery.

Another trending topic is the misuse potential of historical pharmaceuticals, including amobarbital. Public interest in "vintage drugs" or "obsolete medications" often leads to discussions about their pharmacological profiles and societal impact. However, it’s crucial to emphasize that amobarbital is not recommended for self-administration due to its significant risks.

For researchers, the CAS No. 57-43-2 is indispensable for locating amobarbital in chemical inventories or academic papers. Databases like PubMed and Reaxys use this identifier to streamline searches for studies on its synthesis, metabolism, or toxicology. Recent publications have examined its pharmacokinetics, including half-life and excretion pathways, which remain relevant for forensic and toxicological analyses.

In summary, while amobarbital (CAS 57-43-2) is no longer a frontline therapeutic agent, its legacy persists in pharmacology education, drug safety discourse, and niche medical applications. Its story underscores the importance of balancing efficacy with safety in CNS drug design—a lesson that continues to inform modern neurotherapeutic innovations.

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